molecular formula C15H16IN5O2 B450854 N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE

N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE

Cat. No.: B450854
M. Wt: 425.22g/mol
InChI Key: HEMXBHIHBREACL-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE is a synthetic compound that features a complex structure incorporating a pyrazole ring, an iodine atom, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Mechanism of Action

The mechanism of action of N1-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The pyrazole ring and iodine atom play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function . The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C15H16IN5O2

Molecular Weight

425.22g/mol

IUPAC Name

N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-4-iodo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H16IN5O2/c1-9(11-4-6-12(7-5-11)17-10(2)22)18-19-15(23)14-13(16)8-21(3)20-14/h4-8H,1-3H3,(H,17,22)(H,19,23)/b18-9+

InChI Key

HEMXBHIHBREACL-GIJQJNRQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NN(C=C1I)C)/C2=CC=C(C=C2)NC(=O)C

SMILES

CC(=NNC(=O)C1=NN(C=C1I)C)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC(=NNC(=O)C1=NN(C=C1I)C)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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